REACTION_CXSMILES
|
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=1)C(OC)=O.C[OH:16].[CH2:17]([N+:19]([CH2:23]C)(CC)C)C>CN(C)C=O>[CH3:14][O:13][CH2:1][N:19]([CH3:23])[CH:17]=[O:16].[C:1]1([C:2]2[C:11](=[CH:10][CH:9]=[CH:8][CH:3]=2)[CH2:14][O:13]1)=[O:12]
|
Name
|
|
Quantity
|
2.56 mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)[N+](C)(CC)CC
|
Name
|
|
Quantity
|
1225 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6.9 h |
Name
|
|
Type
|
product
|
Smiles
|
COCN(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.1 mol | |
YIELD: PERCENTYIELD | 64% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.1 mol | |
YIELD: PERCENTYIELD | 82% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |